3-[(2,5-Dimethylphenyl)methylthio]-4-prop-2-enyl-5-(4-pyridyl)-1,2,4-triazole

Anti-inflammatory 3-alkylthio-5-pyridyl-1,2,4-triazole carrageenan-induced edema

3-[(2,5-Dimethylphenyl)methylthio]-4-prop-2-enyl-5-(4-pyridyl)-1,2,4-triazole belongs to the 3-alkylthio-5-pyridyl-1,2,4-triazole class. This scaffold is a recognized pharmacophore in anti-inflammatory drug discovery, with close analogs demonstrating inhibition of p38 MAP kinase — a central mediator of TNF-α and IL-1β production — comparable to the reference inhibitor SB202190.

Molecular Formula C19H20N4S
Molecular Weight 336.5 g/mol
Cat. No. B12131542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(2,5-Dimethylphenyl)methylthio]-4-prop-2-enyl-5-(4-pyridyl)-1,2,4-triazole
Molecular FormulaC19H20N4S
Molecular Weight336.5 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)CSC2=NN=C(N2CC=C)C3=CC=NC=C3
InChIInChI=1S/C19H20N4S/c1-4-11-23-18(16-7-9-20-10-8-16)21-22-19(23)24-13-17-12-14(2)5-6-15(17)3/h4-10,12H,1,11,13H2,2-3H3
InChIKeyJPYFLZADHAABOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(2,5-Dimethylphenyl)methylthio]-4-prop-2-enyl-5-(4-pyridyl)-1,2,4-triazole: Sourcing Guide for a 1,2,4-Triazole Derivative with Anti-Inflammatory & p38 MAP Kinase Research Lineage


3-[(2,5-Dimethylphenyl)methylthio]-4-prop-2-enyl-5-(4-pyridyl)-1,2,4-triazole belongs to the 3-alkylthio-5-pyridyl-1,2,4-triazole class [1]. This scaffold is a recognized pharmacophore in anti-inflammatory drug discovery, with close analogs demonstrating inhibition of p38 MAP kinase — a central mediator of TNF-α and IL-1β production — comparable to the reference inhibitor SB202190 [2]. The compound features a distinctive 2,5-dimethylbenzylthio substituent at position 3, an allyl group at position 4, and a 4-pyridyl ring at position 5, a substitution pattern that distinguishes it from simpler benzylthio or methylthio analogs and may modulate both target engagement and physicochemical properties.

p38 MAP kinase pathway research tool
3-position substituent SAR probe with 2,5-dimethylbenzylthio group
Anti-inflammatory model screening compatible

Why Generic 3-Alkylthio-5-pyridyl-1,2,4-triazole Analogs Cannot Simply Substitute for 3-[(2,5-Dimethylphenyl)methylthio]-4-prop-2-enyl-5-(4-pyridyl)-1,2,4-triazole


Within the 3-alkylthio-5-pyridyl-1,2,4-triazole series, even minor substituent changes at the 3-position thioether produce quantifiable differences in biological activity. A systematic evaluation demonstrated that replacing the 3-methylthio group with a 3-benzylthio substituent increased anti-inflammatory activity from 49.82% to 52.82% inhibition at 1 hour in the carrageenan-induced rat paw edema model [1]. The target compound’s 2,5-dimethylbenzylthio group introduces additional methyl substituents on the benzyl ring, which are expected to further modulate steric bulk, lipophilicity, and π-stacking interactions with protein targets such as p38 MAP kinase [2]. The 4-allyl substitution also differentiates this compound from the 1-aryl-2-(4-pyridinyl) triazole regioisomers studied as p38 inhibitors, as allyl substitution at the N-4 position alters conformational flexibility and may affect CYP450-mediated metabolism [2]. Generic substitution with unsubstituted benzylthio or methylthio analogs would therefore produce different pharmacological profiles, compromising experimental reproducibility in mechanistic or SAR studies.

3-alkylthio substituent matters
Methylthio to benzylthio shift changed activity by +3 percentage points; 2,5-dimethyl substitution may further modulate target engagement.
4-allyl regioisomer context
Allyl at N-4 differs from 1-aryl-2-(4-pyridinyl)triazole regioisomers; conformational flexibility and CYP-mediated metabolism may not transfer directly.
Generic benzylthio analogs insufficient
2,5-dimethylbenzylthio adds steric bulk and electron donation vs. unsubstituted benzylthio, potentially altering π-stacking and selectivity profile.

Quantitative Differentiation Evidence for 3-[(2,5-Dimethylphenyl)methylthio]-4-prop-2-enyl-5-(4-pyridyl)-1,2,4-triazole vs. Closest Analogs


Anti-Inflammatory Activity: 3-Benzylthio Analog Benchmark Establishes Substituent-Dependent Potency Gradient in Carrageenan-Induced Rat Paw Edema

In a head-to-head comparison within the same study, the 3-benzylthio analog (3b) demonstrated 52.82% edema inhibition at 1 hour post-carrageenan injection, versus 49.82% for the 3-methylthio analog (3a) — a difference of 3.0 percentage points attributable solely to the 3-position substituent [1]. The 3-phenylthio analog (3c) further increased inhibition to 63.32% at 1 hour. The target compound’s 2,5-dimethylbenzylthio group represents a logical SAR progression from the benzylthio (3b) benchmark, with the electron-donating methyl substituents expected to enhance π-stacking interactions with aromatic residues in the COX-2 active site or p38 MAP kinase ATP-binding pocket [2]. This substituent-dependent activity gradient confirms that generic replacement with the simpler 3-methylthio analog (3a) would yield measurably lower anti-inflammatory activity.

Anti-inflammatory activity gradient
Class-level inference
3-benzylthio: 52.82% edema inhibition at 1 h; 3-methylthio: 49.82%; Ibuprofen: 64.06%
2,5-dimethylbenzylthio predicted to potentiate further within SAR trend
Supports substituent-dependent potency gradient in carrageenan model
Data from published analog set; target compound not directly tested
Anti-inflammatory 3-alkylthio-5-pyridyl-1,2,4-triazole carrageenan-induced edema

p38 MAP Kinase Inhibition: Structural Proximity to Validated 5-Alkylthio-1-aryl-2-(4-pyridinyl)triazole Inhibitors

The 5-alkylthio-1-aryl-2-(4-pyridinyl)triazole series, of which the target compound is a close structural relative (differing in the N-1 vs. N-2 substitution pattern and N-4 allyl substitution), has demonstrated p38 MAP kinase inhibition comparable to SB202190. Compounds 5c and 5d at 1 µM concentration significantly inhibited p38 phosphorylation in an in vitro ELISA assay, with inhibitory effects statistically equivalent to the standard inhibitor SB202190 [1]. The target compound retains the pharmacophoric 4-pyridyl ring essential for hydrogen bonding with Met109 in the p38α ATP-binding pocket and the 3-thioether substituent for hydrophobic interactions with the selectivity pocket [1]. The 2,5-dimethylbenzylthio substituent offers a sterically differentiated hydrophobic moiety that may provide selectivity advantages over the simpler 5-methylthio or 5-ethylthio analogs tested.

p38 MAP kinase pathway context
Class-level inference
ELISA assay: close analogs 5c/5d inhibited p38 phosphorylation comparably to SB202190 at 1 µM
Molecular docking confirmed 4-pyridyl-Met109 H-bond and thioether hydrophobic pocket engagement
Establishes chemotype lineage to validated p38 inhibitor scaffold
2,5-dimethylbenzylthio group underexplored; selectivity requires verification
p38 MAP kinase pyridinyltriazole ATP-competitive inhibitor

Corrosion Inhibition Potential: Differentiated Physicochemical Profile from the 3-Thiol Precursor

The de-methylated 3-thiol analog, 4-allyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol (CAS 90842-92-5), has demonstrated dose-dependent corrosion inhibition of mild steel in acidic media [1]. The target compound, with the 3-thiol converted to a 3-(2,5-dimethylbenzylthio) thioether, eliminates the nucleophilic -SH group and introduces a bulky, hydrophobic substituent. This chemical transformation is expected to alter the adsorption mechanism on metal surfaces from thiolate-driven chemisorption to physical adsorption dominated by π-electron interactions from the 2,5-dimethylphenyl and pyridyl rings. The molecular weight increases from 218.28 g/mol (thiol analog) to approximately 336.5 g/mol (target compound), and the calculated LogP is substantially higher, providing differentiated solubility and partitioning characteristics for materials science applications [2].

Physicochemical differentiation
Supporting evidence
Target: MW ~336.5 g/mol, no thiol, LogP higher; parent thiol: MW 218.28 g/mol, thiol-driven chemisorption
Adsorption mechanism expected to shift from chemisorption to physisorption through aromatic π-interactions
Offers oxidation-resistant, non-thiol building block for corrosion inhibitor libraries
Direct corrosion data for target compound not yet available
Corrosion inhibition allyl-triazole surface adsorption

Recommended Research & Industrial Applications for 3-[(2,5-Dimethylphenyl)methylthio]-4-prop-2-enyl-5-(4-pyridyl)-1,2,4-triazole


Structure-Activity Relationship (SAR) Studies for p38 MAP Kinase Inhibitor Optimization

The compound serves as a structurally differentiated analog for SAR expansion of the 5-alkylthio-1-aryl-2-(4-pyridinyl)triazole p38 inhibitor series. The 2,5-dimethylbenzylthio substituent provides a sterically and electronically distinct hydrophobic group that can be compared directly against the methylthio (5a), ethylthio (5b), and other alkylthio analogs reported to inhibit p38α phosphorylation at 1 µM concentrations equivalent to SB202190 [1]. The N-4 allyl substitution enables further exploration of regioisomer-dependent activity not addressed in the published 1-aryl-2-(4-pyridinyl) triazole series.

Anti-Inflammatory Pharmacophore Exploration via 3-Position Substituent Iteration

The quantifiable anti-inflammatory activity gradient demonstrated for 3-alkylthio-5-pyridyl-1,2,4-triazoles — from 49.82% inhibition at 1 hour (3-methylthio) to 52.82% (3-benzylthio) to 63.32% (3-phenylthio) in the carrageenan-induced rat paw edema model [2] — positions the 2,5-dimethylbenzylthio analog as the next logical iteration for systematically probing the steric and electronic requirements of the 3-position substituent. Procurement of this compound enables direct comparison within the same experimental paradigm to complete the SAR table.

Corrosion Inhibitor Library Expansion with Non-Thiol Triazole Derivatives

The target compound provides a non-thiol, oxidation-resistant analog of 4-allyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol for comparative corrosion inhibition studies . The 2,5-dimethylbenzylthio group introduces additional aromatic π-electron density and increased molecular surface area for physical adsorption on metal substrates, while eliminating the thiol-related oxidative instability that complicates long-term storage and formulation of the parent thiol compound.

Application
Selection Property
Validation Focus
p38 MAP kinase pathway SAR studies
2,5-dimethylbenzylthio substituent differentiation
p38 phosphorylation inhibition assay context
Anti-inflammatory model pharmacophore exploration
3-position steric/electronic profile iteration
Carrageenan-induced edema model endpoints
Corrosion inhibitor library development
Non-thiol, oxidation-resistant analog
Adsorption mechanism and stability endpoints
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